5-Ethoxy-2-phenyloxazole-4-carbaldehyde
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Overview
Description
5-Ethoxy-2-phenyloxazole-4-carbaldehyde is a heterocyclic compound that contains an oxazole ring substituted with an ethoxy group at the 5-position, a phenyl group at the 2-position, and an aldehyde group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethoxy-2-phenyloxazole-4-carbaldehyde typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-phenyl-2-oxazoline with ethyl chloroformate, followed by oxidation to introduce the aldehyde group. The reaction conditions often involve the use of a base such as sodium hydride or potassium carbonate, and the reactions are typically carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and may involve techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-Ethoxy-2-phenyloxazole-4-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: 5-Ethoxy-2-phenyloxazole-4-carboxylic acid.
Reduction: 5-Ethoxy-2-phenyloxazole-4-methanol.
Substitution: Various substituted oxazole derivatives depending on the nucleophile used.
Scientific Research Applications
5-Ethoxy-2-phenyloxazole-4-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents.
Industry: Utilized in the production of advanced materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 5-Ethoxy-2-phenyloxazole-4-carbaldehyde depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The aldehyde group can form covalent bonds with nucleophilic sites in proteins, potentially altering their function.
Comparison with Similar Compounds
Similar Compounds
5-Methoxy-2-phenyloxazole-4-carbaldehyde: Similar structure but with a methoxy group instead of an ethoxy group.
5-Ethoxy-2-methyl-oxazole-4-carbaldehyde: Similar structure but with a methyl group instead of a phenyl group.
Uniqueness
5-Ethoxy-2-phenyloxazole-4-carbaldehyde is unique due to the combination of its functional groups, which confer specific reactivity and potential applications. The presence of both an ethoxy group and a phenyl group on the oxazole ring can influence its chemical behavior and interactions with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C12H11NO3 |
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Molecular Weight |
217.22 g/mol |
IUPAC Name |
5-ethoxy-2-phenyl-1,3-oxazole-4-carbaldehyde |
InChI |
InChI=1S/C12H11NO3/c1-2-15-12-10(8-14)13-11(16-12)9-6-4-3-5-7-9/h3-8H,2H2,1H3 |
InChI Key |
VTFBUEUWPQIWGX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(N=C(O1)C2=CC=CC=C2)C=O |
Origin of Product |
United States |
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